molecular formula C6H8N2O B14687401 Pyrazine, 2,6-dimethyl-, 1-oxide CAS No. 31396-37-9

Pyrazine, 2,6-dimethyl-, 1-oxide

Cat. No.: B14687401
CAS No.: 31396-37-9
M. Wt: 124.14 g/mol
InChI Key: XFGQTCYHTIPBAP-UHFFFAOYSA-N
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Description

Pyrazine, 2,6-dimethyl-, 1-oxide: is a heterocyclic aromatic organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 2 and 6 positions and an oxide group at the 1 position. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2,6-dimethyl-, 1-oxide typically involves the oxidation of 2,6-dimethylpyrazine. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide group at the 1 position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrazine, 2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyrazine, 2,6-dimethyl-, 1-oxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .

Medicine: Pyrazine derivatives, including this compound, are investigated for their therapeutic potential. They are explored as candidates for the development of new antibiotics and anticancer drugs .

Industry: In the industrial sector, this compound is used as a flavoring agent due to its aromatic properties. It is also employed in the production of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of Pyrazine, 2,6-dimethyl-, 1-oxide involves its interaction with cellular targets, leading to various biological effects. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

    2,5-Dimethylpyrazine: Another dimethyl derivative of pyrazine, differing in the position of the methyl groups.

    Tetramethylpyrazine: Contains four methyl groups and is known for its antioxidant properties.

    Pyrazine-N,N’-dioxide: A fully oxidized derivative of pyrazine.

Uniqueness: Pyrazine, 2,6-dimethyl-, 1-oxide is unique due to its specific substitution pattern and the presence of the oxide group. This structural configuration imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives .

Properties

IUPAC Name

2,6-dimethyl-1-oxidopyrazin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-4-6(2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGQTCYHTIPBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=[N+]1[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468634
Record name Pyrazine, 2,6-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31396-37-9
Record name Pyrazine, 2,6-dimethyl-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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